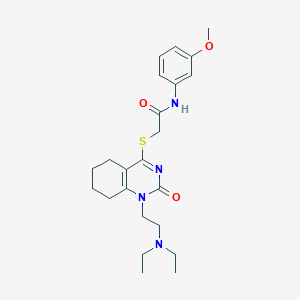![molecular formula C7H7BN2O2 B2560727 Pyrazolo[1,5-a]pyridin-5-ylboronsäure CAS No. 2096342-39-9](/img/structure/B2560727.png)
Pyrazolo[1,5-a]pyridin-5-ylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Wissenschaftliche Forschungsanwendungen
PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of enzyme inhibitors and receptor antagonists.
Wirkmechanismus
Target of Action
Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
The mode of action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily through its interaction with its targets in the cell. The compound’s photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the cell’s optical properties, which can be used for various applications.
Biochemical Pathways
The biochemical pathways affected by Pyrazolo[1,5-A]pyridin-5-ylboronic acid are primarily related to its optical properties. The compound’s interaction with its targets can affect the absorption and emission behaviors of the cell, which can influence various intracellular processes . .
Result of Action
The result of the action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily observed in its optical applications. The compound’s interaction with its targets can lead to changes in the cell’s optical properties, which can be used for studying the dynamics of intracellular processes and the progress of organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with alkyl or aryl-substituted alkynes, followed by condensation with hydrazine . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like tetrahydrofuran to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
PYRAZOLO[1,5-A]PYRIMIDINE: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
PYRAZOLO[3,4-B]PYRIDINE: Another similar compound with a different ring fusion pattern.
Uniqueness: This functional group distinguishes it from other similar compounds and enhances its versatility in synthetic chemistry .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVVOKEUDGBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=NN2C=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2560645.png)
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2560649.png)

![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2560659.png)
![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)
![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)
